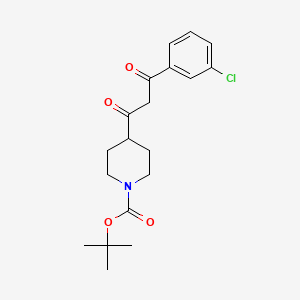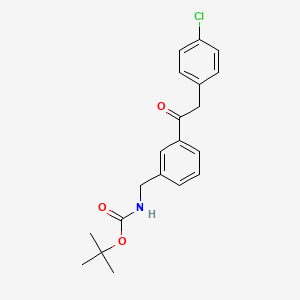
2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid
Overview
Description
2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid: is a fluorinated aromatic compound with a hydroxyoctyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid typically involves the following steps:
Hydroxyoctyloxy Substitution: The hydroxyoctyloxy group can be introduced via nucleophilic substitution reactions, where an appropriate octyloxy precursor reacts with a hydroxylated aromatic compound.
Benzoic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction Products: Reduced derivatives such as alcohols and aldehydes.
Substitution Products: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: 2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological molecules. Its hydroxyoctyloxy group allows for potential modifications to enhance its biological activity.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid involves its interaction with molecular targets through its fluorinated aromatic ring and hydroxyoctyloxy group. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyoctyloxy group can enhance solubility and facilitate binding to specific targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This compound lacks the hydroxyoctyloxy group but shares the fluorinated aromatic structure.
2,3,4,5-Tetrafluorobenzoic acid: Another fluorinated benzoic acid derivative with a different substitution pattern.
4-(8-Hydroxyoctyloxy)benzoic acid: This compound lacks the fluorine atoms but contains the hydroxyoctyloxy group.
Uniqueness: 2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid is unique due to the combination of its fluorinated aromatic ring and hydroxyoctyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both fluorination and hydroxylation.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(8-hydroxyoctoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4O4/c16-10-9(15(21)22)11(17)13(19)14(12(10)18)23-8-6-4-2-1-3-5-7-20/h20H,1-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCJZBGJBUULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















